4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde

Lipophilicity Drug Design Physicochemical Properties

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde (CAS 1545723-96-3; molecular formula C5H4F3N3O; MW 179.10) is a fluorinated 1,2,4-triazole building block that combines a reactive aldehyde at the C3 position with a strong electron-withdrawing 2,2,2-trifluoroethyl substituent on the N4 nitrogen. The compound belongs to the 1,2,4-triazole-3-carbaldehyde class widely used in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C5H4F3N3O
Molecular Weight 179.10 g/mol
Cat. No. B15260356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde
Molecular FormulaC5H4F3N3O
Molecular Weight179.10 g/mol
Structural Identifiers
SMILESC1=NN=C(N1CC(F)(F)F)C=O
InChIInChI=1S/C5H4F3N3O/c6-5(7,8)2-11-3-9-10-4(11)1-12/h1,3H,2H2
InChIKeyNYJCIWHWRLURLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde (CAS 1545723-96-3)


4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde (CAS 1545723-96-3; molecular formula C5H4F3N3O; MW 179.10) is a fluorinated 1,2,4-triazole building block that combines a reactive aldehyde at the C3 position with a strong electron-withdrawing 2,2,2-trifluoroethyl substituent on the N4 nitrogen . The compound belongs to the 1,2,4-triazole-3-carbaldehyde class widely used in medicinal chemistry and agrochemical intermediate synthesis. The aldehyde group provides a versatile handle for condensation, reductive amination, and Grignard reactions, while the trifluoroethyl group modulates electronic and lipophilic properties relative to non-fluorinated N-alkyl analogs [1].

Why Generic 4-Alkyl-1,2,4-triazole-3-carbaldehydes Cannot Substitute the Trifluoroethyl Analog in Performance-Critical Applications


In-class 4-alkyl-triazole-3-carbaldehydes such as 4-methyl, 4-ethyl, or unsubstituted 1H variants differ substantially in lipophilicity, electronic character, and metabolic stability from the 2,2,2-trifluoroethyl-substituted compound [1]. Simple alkyl groups (CH3, C2H5) lack the strong electron-withdrawing effect of the CF3CH2– moiety, which alters the electrophilicity of the C3 aldehyde and the pKa of adjacent triazole N-atoms, directly affecting reactivity and downstream SAR [2]. These differences render one-for-one substitution invalid when the goal is to replicate or optimize a lead compound's physicochemical profile or when the trifluoroethyl group serves as a specific bioisostere in a patent-defined scaffold.

Quantitative Differentiation Evidence for 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde Relative to Closest Analogs


Lipophilicity Shift: CF3CH2– vs CH3– N4 Substituent (Calculated logP Comparison)

Replacement of the N4-methyl group with a 2,2,2-trifluoroethyl group shifts the calculated logP from strongly negative (logP = –0.50 for 4-methyl-4H-1,2,4-triazole-3-carbaldehyde) into the positive range. For the structurally analogous 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carbaldehyde, the measured logP is +0.75 . Class-level analysis of 1,2,4-triazoles confirms that the 2,2,2-trifluoroethyl substituent consistently delivers logP values approximately 1.0–1.5 units higher than the corresponding N-methyl congener [1].

Lipophilicity Drug Design Physicochemical Properties

Electron-Withdrawing Strength: CF3CH2– vs Alkyl Substituent Effects on Triazole Ring Electronics

The 2,2,2-trifluoroethyl group exerts a significantly stronger electron-withdrawing inductive effect (–I) than methyl or ethyl groups. The trifluoroethyl group has a reported σI value of approximately +0.32, compared to –0.01 for methyl and +0.13 for ethyl, making it substantially more electron-withdrawing than even an unsubstituted hydrogen (σI = 0.0) [1]. This electronic perturbation increases the electrophilicity of the C3 aldehyde carbonyl carbon, enhancing its reactivity toward nucleophiles relative to 4-alkyl congeners. In the structurally related [4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol, the electron-withdrawing effect of the trifluoroethyl group was directly correlated with increased stability of the triazole ring against hydrolysis .

Electronic Effects Hammett Constants Reactivity

Regioisomeric Differentiation: 1,2,4-Triazole Core vs 1,2,3-Triazole Analog

1,2,4-Triazoles and 1,2,3-triazoles are non-interchangeable regioisomers. The 1,2,4-triazole core possesses distinct dipole moment, hydrogen-bonding capacity, and bioisosteric properties versus the 1,2,3-triazole core. Specifically, 1,2,4-triazole is a well-established bioisostere for the amide bond and for imidazole, whereas 1,2,3-triazole serves preferentially as a 1,4-disubstituted amide bioisostere [1]. The commercially available regioisomer 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde shares the trifluoroethyl group and aldehyde functionality but differs fundamentally in ring nitrogen arrangement, dictating different binding modes and metabolic fates [2].

Regioisomerism Bioisosterism Triazole Scaffolds

Aldehyde Reactivity Modulation: Differential Condensation Rates Due to N4 Substituent Effects

The electron-withdrawing nature of the N4-trifluoroethyl group renders the C3 aldehyde more electrophilic compared to 4-alkyl-substituted triazole carbaldehydes. While direct kinetic comparison data for this specific compound are absent from the open literature, the general principle is established: electron-withdrawing substituents on azole rings increase the positive character of the aldehyde carbonyl carbon, accelerating nucleophilic addition steps in condensation, reductive amination, and Schiff-base formation [1]. The patent landscape documents the use of N-alkyltriazolecarbaldehydes with precisely defined alkyl groups (methyl, ethyl) in protected form as key intermediates [2], indicating that substitution choice is non-trivial and driven by downstream reactivity requirements.

Synthetic Utility Condensation Reactions Reaction Rates

High-Value Application Scenarios for 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

When a lead compound containing a 4-methyl-triazole-3-carbaldehyde scaffold exhibits poor membrane permeability (low logD) or rapid oxidative N-demethylation, replacing the methyl with the 2,2,2-trifluoroethyl group can shift logP into a favorable range while blocking a major metabolic soft spot. The class-level logP increase of +1.25 to +2.0 units (Section 3, Evidence Item 1) makes this compound a strategic upgrade for CNS and intracellular target programs [1].

Patent-Defined Scaffold Synthesis Requiring Precise N4 Substitution

The BioMarin patent family (WO 2015/069851) describes protected N-alkyltriazolecarbaldehydes as critical intermediates. For patent-driven procurement, the exact alkyl group (here, 2,2,2-trifluoroethyl) is non-negotiable. Using an alternative alkyl group would place the resulting molecule outside the intended intellectual property scope and alter the downstream compound's bioactivity [2].

Agrochemical Intermediate Development Targeting Fluorine-Enhanced Bioavailability

In agrochemical R&D, fluorinated triazole intermediates are prized for their combination of hydrolytic stability and enhanced foliar uptake. The strong electron-withdrawing effect of the CF3CH2 group (σI +0.32, Section 3, Evidence Item 2) stabilizes the triazole ring and aldehyde moiety during formulation, while the increased lipophilicity promotes cuticle penetration in plant protection applications [3].

Structure-Activity Relationship (SAR) Studies Differentiating 1,2,4- vs 1,2,3-Triazole Scaffolds

For teams exploring triazole bioisosteres of amide or imidazole pharmacophores, the 1,2,4-triazole core (present in this compound) offers distinct hydrogen-bonding geometry and dipole moment compared to the 1,2,3-triazole core (Section 3, Evidence Item 3). Procuring this specific compound enables direct comparative SAR against 1,2,3-triazole analogs such as 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carbaldehyde, providing quantitative binding data that inform scaffold selection [4].

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